CA-074 methyl ester (CAS 147859-80-1) is a widely used, cell-permeable prodrug of CA-074, a potent and selective irreversible inhibitor of the lysosomal cysteine protease, Cathepsin B. As the methyl ester derivative of CA-074, it is designed to efficiently cross cellular membranes. Once inside the cell, endogenous esterases hydrolyze the ester group, releasing the active inhibitor, CA-074, which then targets intracellular Cathepsin B. This two-step mechanism makes CA-074 methyl ester a critical tool for studying the function of intracellular Cathepsin B in live-cell systems, a task for which the parent compound is poorly suited.
Substituting CA-074 methyl ester with its parent compound, CA-074, is a primary cause of experimental failure in cell-based assays. The free carboxyl group on CA-074 renders it membrane-impermeable, preventing it from reaching its intracellular target. While CA-074 is highly potent against the purified enzyme in acidic conditions, this is irrelevant for live-cell studies targeting cytosolic or lysosomal Cathepsin B. Using broad-spectrum cysteine protease inhibitors like E-64 is also an inadequate substitution, as they lack the high selectivity for Cathepsin B, leading to off-target effects that can confound experimental interpretation. Therefore, for reliable inhibition of intracellular Cathepsin B, the cell-permeable prodrug form is the required reagent.
The primary procurement differentiator for CA-074 methyl ester is its function as a cell-permeable prodrug. The parent compound, CA-074, possesses a free carboxyl group that is charged at physiological pH, severely limiting its ability to cross cell membranes. The methyl ester form masks this charge, enabling cellular uptake. Once inside the cell, esterases convert CA-074 methyl ester to the active inhibitor CA-074. This is demonstrated by its efficacy in cell-based models where the parent compound fails; for example, CA-074 methyl ester effectively inhibits intracellular cathepsin B in various cell lines at concentrations of 10-50 µM, whereas CA-074 shows little to no effect on intracellular targets.
| Evidence Dimension | Cellular Permeability & Efficacy in Cellular Models |
| Target Compound Data | Effective inhibitor of intracellular Cathepsin B in live cells. |
| Comparator Or Baseline | CA-074 (free acid): Poorly cell-permeable, ineffective for inhibiting intracellular Cathepsin B. |
| Quantified Difference | Qualitative but absolute: CA-074 methyl ester is effective in cellular assays, whereas CA-074 is not. |
| Conditions | Standard cell culture conditions (e.g., various cancer cell lines, fibroblasts). |
For any experiment requiring the inhibition of Cathepsin B inside living cells, procuring the methyl ester form is mandatory for the compound to reach its target.
Once hydrolyzed to CA-074 intracellularly, the inhibitor exhibits high selectivity for Cathepsin B. In enzyme assays, CA-074 is a potent inhibitor of Cathepsin B with Ki values in the low nanomolar range (2-5 nM). In contrast, its inhibitory activity against other related cathepsins, such as H and L, is significantly weaker, with Ki values in the micromolar range (40-200 µM). This represents a selectivity of over 10,000-fold for Cathepsin B over Cathepsins H and L, a critical factor for attributing observed cellular effects specifically to Cathepsin B inhibition and avoiding the confounding results associated with broad-spectrum inhibitors like E-64.
| Evidence Dimension | Inhibitory Potency (Ki) |
| Target Compound Data | Ki = 2-5 nM (for the active form, CA-074, against Cathepsin B) |
| Comparator Or Baseline | Cathepsin H and L: Ki = 40-200 µM |
| Quantified Difference | >10,000-fold higher potency for Cathepsin B compared to Cathepsins H and L. |
| Conditions | In vitro enzyme inhibition assays. |
High target selectivity ensures that experimental results are directly attributable to Cathepsin B inhibition, enhancing data reliability and reducing the risk of misinterpreting off-target effects.
CA-074 methyl ester exhibits excellent solubility in DMSO, a standard solvent for preparing stock solutions in biological research. Technical datasheets report solubility in DMSO as high as 79 mg/mL (~199 mM). This high solubility ensures the preparation of concentrated, stable stock solutions, which is critical for accurate serial dilutions and minimizing the final concentration of solvent in cell culture media, thereby avoiding solvent-induced artifacts. Using fresh, anhydrous DMSO is recommended to prevent potential hydrolysis and maintain compound integrity. This handling characteristic simplifies workflow and enhances experimental reproducibility compared to compounds with poor solubility that require complex formulation or sonication.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 79 mg/mL (~199 mM) |
| Comparator Or Baseline | General baseline for a highly soluble research compound. |
| Quantified Difference | N/A (Represents a high standard of processability) |
| Conditions | Standard laboratory conditions, using anhydrous DMSO. |
High solubility simplifies experimental setup, reduces the risk of compound precipitation in assays, and ensures accurate, reproducible dosing, which are key procurement considerations for high-throughput or long-term studies.
The primary application is the specific inhibition of Cathepsin B within living cells to study its role in processes like apoptosis, autophagy, or cancer cell invasion. Its engineered cell permeability makes it the mandatory choice over the non-permeable CA-074 for any live-cell imaging, flow cytometry, or functional assay targeting intracellular enzyme activity.
Due to the high selectivity of its active form, CA-074 methyl ester is used to dissect the specific contribution of Cathepsin B from that of other proteases in cellular models of diseases like cancer, neurodegeneration, or arthritis. This allows for more precise target validation than is possible with broad-spectrum inhibitors.
In screening campaigns or multi-well plate assays, the high solubility of CA-074 methyl ester in DMSO is a significant process advantage. It enables the preparation of stable, high-concentration stocks, facilitating accurate and automated dilutions and ensuring consistent compound delivery across all experimental replicates, which is crucial for data integrity.